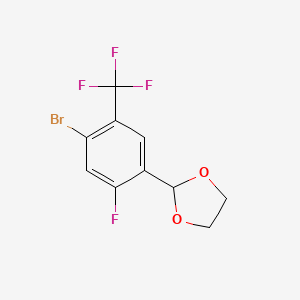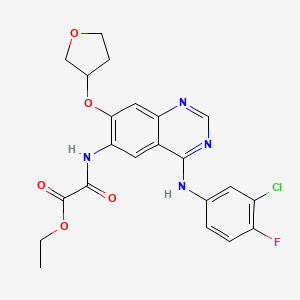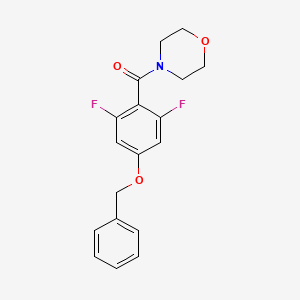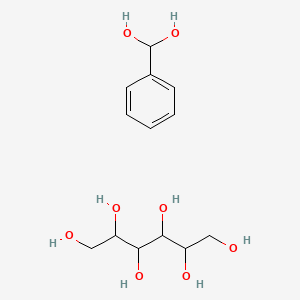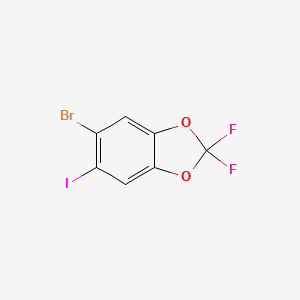
5-Bromo-2,2-difluoro-6-iodo-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,2-difluoro-6-iodo-1,3-benzodioxole is an organohalogen compound that features a benzodioxole ring substituted with bromine, fluorine, and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,2-difluoro-6-iodo-1,3-benzodioxole typically involves multi-step organic reactions One common method starts with the preparation of 5-bromo-2,2-difluoro-1,3-benzodioxole, which is then subjected to iodination
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2,2-difluoro-6-iodo-1,3-benzodioxole can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
5-Bromo-2,2-difluoro-6-iodo-1,3-benzodioxole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Agrochemicals: The compound can be used in the synthesis of agrochemicals, including pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,2-difluoro-6-iodo-1,3-benzodioxole depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceuticals, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2,2-difluoro-1,3-benzodioxole: This compound is similar but lacks the iodine atom.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Another compound with similar halogen substitutions but with a different heterocyclic core.
Uniqueness
5-Bromo-2,2-difluoro-6-iodo-1,3-benzodioxole is unique due to the presence of three different halogen atoms on the benzodioxole ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C7H2BrF2IO2 |
|---|---|
Peso molecular |
362.89 g/mol |
Nombre IUPAC |
5-bromo-2,2-difluoro-6-iodo-1,3-benzodioxole |
InChI |
InChI=1S/C7H2BrF2IO2/c8-3-1-5-6(2-4(3)11)13-7(9,10)12-5/h1-2H |
Clave InChI |
IRWRBLFKJFRUIC-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Br)I)OC(O2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14779765.png)
![(2R,4S)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14779776.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779783.png)
![2-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14779784.png)
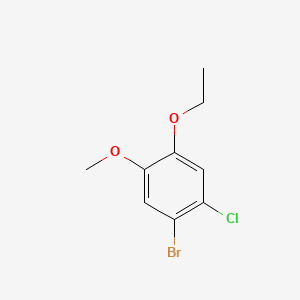

![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)-](/img/structure/B14779816.png)


